N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole moiety, a piperidine ring, and a pyrazine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with methanesulfonyl chloride under basic conditions.
Piperidine Ring Formation: The piperidine ring is introduced by reacting the benzothiazole derivative with 4-piperidinemethanol in the presence of a suitable catalyst.
Pyrazine Group Introduction: The final step involves the coupling of the intermediate with 3-methoxy-N-methylpyrazin-2-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted pyrazine derivatives.
Scientific Research Applications
N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain.
Receptor Modulation: It modulates the activity of certain receptors, leading to neuroprotective effects.
Pathways Involved: The compound affects pathways related to amyloid-beta aggregation and oxidative stress, which are crucial in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share the benzothiazole and piperazine moieties and are studied for their cholinesterase inhibition and neuroprotective properties.
N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: These compounds are similar in structure and have been studied for their biological potential and optical properties.
Uniqueness
N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a pyrazine group, which imparts multifunctional properties. Its ability to inhibit acetylcholinesterase and modulate amyloid-beta aggregation makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C20H25N5O3S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
3-methoxy-N-methyl-N-[[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine |
InChI |
InChI=1S/C20H25N5O3S2/c1-24(18-19(28-2)22-10-9-21-18)13-14-7-11-25(12-8-14)20-23-17-15(29-20)5-4-6-16(17)30(3,26)27/h4-6,9-10,14H,7-8,11-13H2,1-3H3 |
InChI Key |
TUYPBTOGEAOMOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C)C4=NC=CN=C4OC |
Origin of Product |
United States |
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